molecular formula C12H7ClN2O B6367605 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine CAS No. 1261915-27-8

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

Cat. No.: B6367605
CAS No.: 1261915-27-8
M. Wt: 230.65 g/mol
InChI Key: ZQIFYVJQEOYNME-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is an organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a chloro and cyano group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-3-cyanophenylboronic acid with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-cyanophenyl)-2-pyridone
  • 3-(4-Chloro-3-aminophenyl)-2-hydroxypyridine
  • 3-(4-Amino-3-cyanophenyl)-2-hydroxypyridine

Uniqueness

3-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-4-3-8(6-9(11)7-14)10-2-1-5-15-12(10)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIFYVJQEOYNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682936
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-27-8
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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